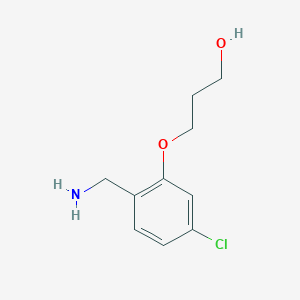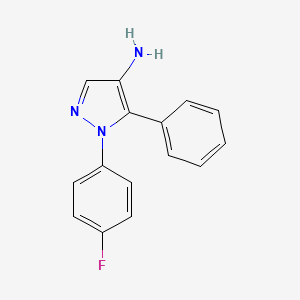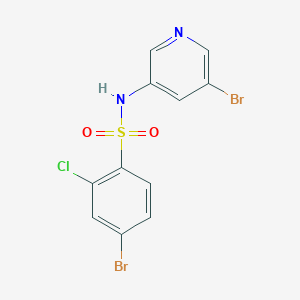
4-bromo-N-(5-bromo-3-pyridinyl)-2-chloro-Benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(5-bromo-3-pyridinyl)-2-chloro-Benzenesulfonamide is a complex organic compound that features a combination of bromine, chlorine, and sulfonamide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(5-bromo-3-pyridinyl)-2-chloro-Benzenesulfonamide typically involves multi-step organic reactions. One common method includes the bromination of pyridine derivatives followed by sulfonamide formation. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and sulfonamide formation processes. These methods are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-N-(5-bromo-3-pyridinyl)-2-chloro-Benzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Catalysts: Such as palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
Aplicaciones Científicas De Investigación
4-bromo-N-(5-bromo-3-pyridinyl)-2-chloro-Benzenesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-(5-bromo-3-pyridinyl)-2-chloro-Benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 4-bromo-N-(5-bromo-3-pyridinyl)-2-chloro-Benzenesulfonamide include:
- 4-bromopyrazole
- N-(5-bromopyridin-3-yl)-4-methoxybenzamide
- N-(5-bromopyridin-3-yl)-2,4-difluorobenzamide
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H7Br2ClN2O2S |
|---|---|
Peso molecular |
426.51 g/mol |
Nombre IUPAC |
4-bromo-N-(5-bromopyridin-3-yl)-2-chlorobenzenesulfonamide |
InChI |
InChI=1S/C11H7Br2ClN2O2S/c12-7-1-2-11(10(14)4-7)19(17,18)16-9-3-8(13)5-15-6-9/h1-6,16H |
Clave InChI |
XPOVXADEMOMVQT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)Cl)S(=O)(=O)NC2=CC(=CN=C2)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
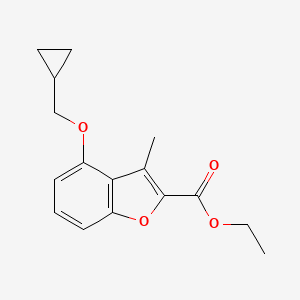
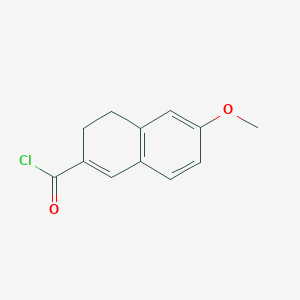
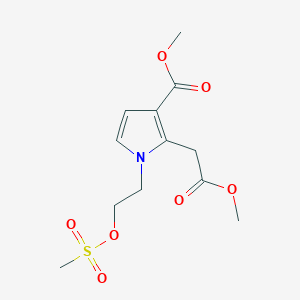
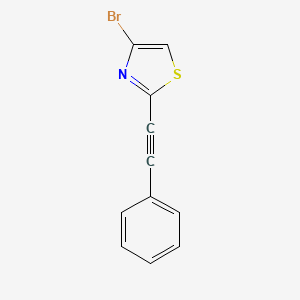
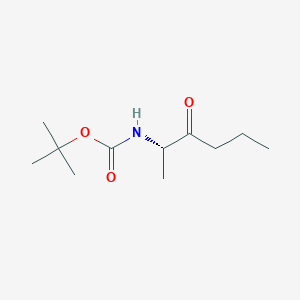
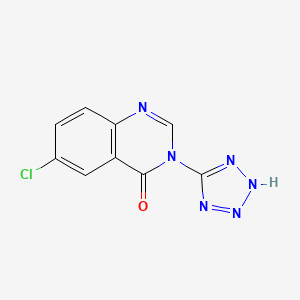
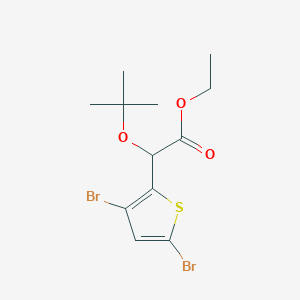
![2-[(Tributylstannyl)sulfanyl]ethan-1-amine](/img/structure/B8347157.png)
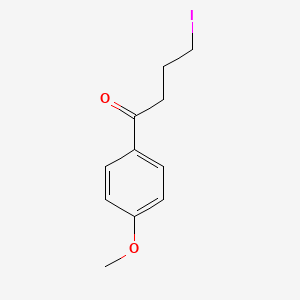
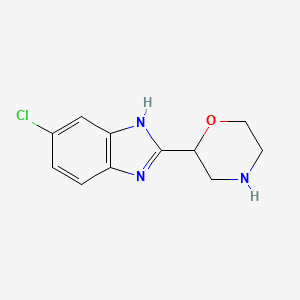
![tert-butyl N-allyl-N-[2-(5-fluoro-2-pyridyl)-2-oxo-ethyl]carbamate](/img/structure/B8347166.png)

